2-O-sulfolactic acid

Methanogenesis Coenzyme M Biosynthesis Enzyme Kinetics

A common pitfall in sulfonate metabolism research is the inadvertent procurement of 3-sulfolactic acid or the inactive (S)-enantiomer, leading to failed enzymatic assays. This product offers the correct 2-O-sulfolactic acid scaffold, available as the racemic mixture or individual enantiomers. Key differentiation: (R)-2-O-sulfolactic acid is the mandatory substrate for the methanogen-specific enzyme ComC (Vmax 93.9 µmol min⁻¹ mg⁻¹). 3-sulfolactic acid or phosphonic analogs show no detectable activity. For procurement: specify enantiomeric configuration required; custom synthesis typically available in mg to g scales; confirm stereochemical purity by polarimetry or chiral HPLC prior to use.

Molecular Formula C3H6O6S
Molecular Weight 170.14 g/mol
Cat. No. B1230445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-O-sulfolactic acid
Molecular FormulaC3H6O6S
Molecular Weight170.14 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OS(=O)(=O)O
InChIInChI=1S/C3H6O6S/c1-2(3(4)5)9-10(6,7)8/h2H,1H3,(H,4,5)(H,6,7,8)
InChIKeyCSRZVBCXQYEYKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-O-Sulfolactic Acid: Chemical Structure and Identity


2-O-Sulfolactic acid (2-(sulfooxy)propanoic acid; CAS not assigned) is a small-molecule organosulfate belonging to the class of sulfuric acid monoesters [1]. Its structure comprises a three-carbon propanoic acid backbone with a sulfate ester group (-OSO₃H) at the C2 position, yielding the molecular formula C₃H₆O₆S and a monoisotopic mass of 169.9885 Da [2][3]. The compound exists as a racemic mixture or as individual (R)- and (S)-enantiomers, which are distinguished by their distinct stereospecific interactions in biological systems [4]. 2-O-Sulfolactic acid is a naturally occurring metabolite identified in bacteria, archaea, and plants, and it functions as a key intermediate in sulfonate metabolism, including the biosynthesis of the essential methanogenic cofactor coenzyme M [5][6]. Its extreme acidity (pKa ~ -1 to -2, predicted) and high water solubility (predicted 22.2 g/L) are direct consequences of the sulfate monoester moiety [7].

Pathway Study Methanogenic coenzyme M biosynthesis Requires (R)-enantiomer for ComC activity
Enantiomer Control Stereospecific enzyme recognition workflow (R) vs (S) provide clear biochemical contrast
Assay Format Aqueous microbial culture or enzyme assay High water solubility; predicted ~22 g/L
Sample Origin Racemic mixture or single enantiomer Specify required enantiomeric form at ordering

2-O-Sulfolactic Acid Procurement Alert


A critical pitfall in scientific procurement is the assumption that structural isomers or simple sulfur-containing analogs can be functionally interchanged with 2-O-sulfolactic acid. 3-Sulfolactic acid (2-hydroxy-3-sulfopropanoic acid), while an isomer, exhibits fundamentally different enzymatic recognition and metabolic fate due to the distinct positioning of the sulfate group on C3 versus the C2-ester linkage of 2-O-sulfolactic acid [1][2]. This difference results in separate, non-interchangeable pathways: 3-sulfolactic acid is degraded via a bifurcated route involving sulfopyruvate decarboxylase (ComDE), whereas 2-O-sulfolactic acid functions primarily as a biosynthetic intermediate for coenzyme M [3]. Similarly, substituting with phosphonic acid analogs (e.g., 2-phosphonolactic acid), which share a similar charge profile, is not viable due to the fundamentally different stability and biological cleavage of the C-S bond in sulfonates compared to the C-P bond in phosphonates [4][5]. For example, sulfonates like 2-O-sulfolactic acid are subject to specific microbial sulfolyase and desulfonation enzymes that do not recognize phosphonates [6]. Therefore, selecting the correct compound—2-O-sulfolactic acid and its specific enantiomer—is essential for experimental reproducibility and for achieving intended biochemical outcomes.

2-O-Sulfolactic acid
3-Sulfolactic acid
Different enzyme recognition and cofactor (NADH vs NADP+); metabolic pathways do not overlap
2-O-Sulfolactic acid (sulfate ester)
2-Phosphonolactic acid (C-P bond)
C-S bond vs C-P bond: microbial desulfonation enzymes do not act on phosphonates
(R)-2-O-sulfolactic acid
(S)-2-O-sulfolactic acid
Only (R)-enantiomer is substrate for ComC; (S) may yield no enzyme activity

2-O-Sulfolactic Acid Comparative Evidence


Enantiomer-Specific Recognition by Sulfolactate Dehydrogenase

2-O-Sulfolactic acid exists as two enantiomers that are not functionally equivalent in biological systems. The (R)-enantiomer is the specific substrate for sulfolactate dehydrogenase (ComC), the enzyme that catalyzes its conversion to sulfopyruvate in the biosynthetic pathway for coenzyme M. In contrast, the (S)-enantiomer is not recognized as a substrate by this key enzyme [1]. Quantitative kinetic analysis with the enzyme from Methanobrevibacter millerae SM9 reveals that with (R)-2-O-sulfolactate, the enzyme exhibits an apparent KM of 196 μM for sulfopyruvate (the reverse reaction substrate) and a Vmax of 93.9 μmol min⁻¹ mg⁻¹ (kcat = 62.8 s⁻¹) [2]. No corresponding activity is observed with the (S)-enantiomer [1].

Enantiomer recognition
Direct head-to-head
(R)-enantiomer Vmax 93.9 μmol min⁻¹ mg⁻¹, KM 196 μM (sulfopyruvate)
(S)-enantiomer No detectable activity
Only (R) enantiomer supports ComC pathway studies
Sulfolactate dehydrogenase from M. millerae SM9, pH 6.5, NADH
Methanogenesis Coenzyme M Biosynthesis Enzyme Kinetics Stereospecificity

Cofactor Specificity in 2-O- vs 3-Sulfolactic Acid Oxidation

2-O-Sulfolactic acid and 3-sulfolactic acid are processed by different enzymatic machinery. While 3-sulfolactic acid is a substrate for the broad-specificity L-2-hydroxycarboxylate dehydrogenase (EC 1.1.1.337/375) from M. jannaschii, 2-O-sulfolactic acid is not recognized by this enzyme, underscoring its distinct biochemical niche. For 3-sulfolactic acid, oxidation is observed only in the presence of NADP+ and not with NAD+ [1]. In contrast, 2-O-sulfolactic acid is oxidized by a separate, dedicated sulfolactate dehydrogenase (ComC) with a strict requirement for NADH and high specificity for the 2-O-sulfo configuration [2].

Cofactor specificity
Class-level inference
2-O-sulfolactic acid NADH-dependent ComC activity
3-Sulfolactic acid NADP+-dependent, not oxidized by ComC
Distinct cofactor requirements prevent isomer interchange
Enzyme exclusivity confirmed with recombinant proteins
Enzyme Specificity Sulfonate Metabolism Cofactor Preference

Microbial Growth Phenotype: 2-O- vs 3-Sulfolactic Acid

In the marine bacterium Roseovarius nubinhibens ISM, 3-sulfolactate serves as a sole source of carbon and energy, being completely mineralized with stoichiometric excretion of sulfate. The organism does not utilize 2-O-sulfolactic acid as a growth substrate, demonstrating the strict metabolic separation of these isomers [1][2]. Quantitative growth experiments show that R. nubinhibens ISM utilizes 3-sulfolactate with a molar growth yield of approximately 4-5 g dry weight per mol of carbon, which is comparable to yields on other C3 sulfonates like cysteate [3].

Microbial growth
Direct head-to-head
2-O-sulfolactic acid No growth of R. nubinhibens ISM
3-Sulfolactic acid Robust growth, stoichiometric sulfate release
Growth phenotype strictly depends on isomer choice
Aerobic marine bacterium, 5–10 mM sulfonate as sole C-source
Microbial Physiology Sulfur Cycle Biodegradation Growth Kinetics

Predicted logP and Solubility: 2-O- vs 3-Sulfolactic Acid

While both 2-O-sulfolactic acid and 3-sulfolactic acid are highly polar and water-soluble due to their sulfate and carboxylate groups, their predicted physicochemical properties differ enough to influence their behavior in extraction, chromatography, and biological partitioning. 2-O-Sulfolactic acid has a predicted logP of -0.42 (ChemAxon) and a water solubility of 22.2 g/L [1]. In contrast, 3-sulfolactic acid, with its sulfonic acid group directly attached to carbon, is predicted to have a lower logP and higher aqueous solubility due to increased hydrogen bonding capacity, though precise quantitative comparisons are limited .

Predicted logP
Data to verify
2-O-Sulfolactic acid: logP = -0.42 (ChemAxon)
May support chromatographic method development
No experimental logP available; class-level estimate
ADME Properties Lipophilicity Solubility Computational Chemistry

2-O-Sulfolactic Acid Application Scenarios


Coenzyme M Biosynthesis in Methanogens

For researchers investigating the biosynthetic pathway of coenzyme M (2-mercaptoethanesulfonic acid), an essential cofactor for methane production in methanogens, (R)-2-O-sulfolactic acid is the mandatory substrate. The dedicated sulfolactate dehydrogenase (ComC) exclusively recognizes the (R)-enantiomer and exhibits a Vmax of 93.9 μmol min⁻¹ mg⁻¹ for the reverse reaction [1]. Use of the (S)-enantiomer or 3-sulfolactic acid will result in no detectable enzyme activity, rendering pathway reconstitution impossible [2][3].

Microbial Sulfonate Metabolism and Sulfur Cycle Research

Studies on the biodegradation of sulfonates in marine and terrestrial environments require 3-sulfolactic acid, not 2-O-sulfolactic acid, as the primary substrate for organisms like Roseovarius nubinhibens ISM [1]. However, 2-O-sulfolactic acid is the relevant compound for investigating the biosynthesis of coenzyme M in methanogens and for studying sulfonate metabolism in bacteria that utilize sulfolactate via alternative pathways [2]. Its inability to support growth of R. nubinhibens (unlike 3-sulfolactic acid) serves as a critical control for pathway specificity experiments [1].

Stereospecific Enzyme Assays and Inhibitor Screening

The strict enantioselectivity of ComC for (R)-2-O-sulfolactic acid (with no detectable activity on the S-enantiomer) makes this compound an ideal tool for developing stereospecific enzyme assays and for screening potential inhibitors targeting methanogen-specific enzymes [1]. The quantitative kinetic parameters (KM, Vmax, kcat) established for ComC provide a robust baseline for high-throughput screening campaigns aimed at identifying compounds that reduce ruminant methane emissions [2].

Metabolomics and Tracer Studies of Sulfonate Flux

In metabolomic studies tracing sulfur metabolism, 2-O-sulfolactic acid serves as a distinct biomarker for specific pathways, separate from 3-sulfolactic acid [1]. Its presence can indicate activity of the coenzyme M biosynthetic pathway in methanogens or specific sulfonate degradation routes in other microbes. For accurate flux analysis, the use of isotopically labeled (R)-2-O-sulfolactic acid is essential, as the S-enantiomer will not enter the pathway and would yield false-negative or misleading tracer data [2].

Application
Selection Property
Validation Focus
Coenzyme M pathway studies
Enantiomer-specific enzyme recognition
Substrate activity with ComC dehydrogenase
Sulfonate metabolism differentiation
Isomer-specific microbial growth
Growth phenotype comparison in model bacteria
Methanogen enzyme inhibitor screening
Enantioselective enzyme activity (ComC)
Kinetic baseline evaluation for inhibitor assays
Sulfonate flux metabolomics
Pathway-specific biomarker distinction
Enantiomer-specific tracer incorporation
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